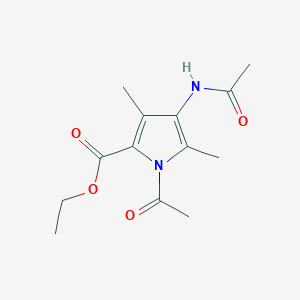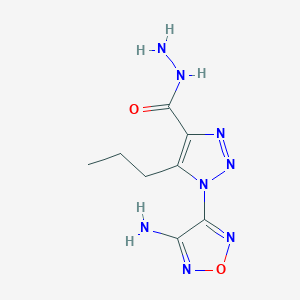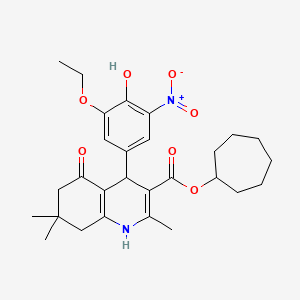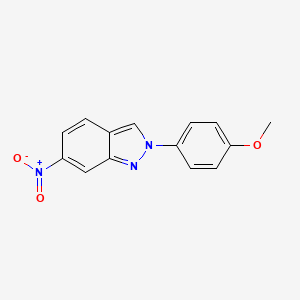![molecular formula C23H21F3N4O6 B14948498 Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14948498.png)
Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a variety of functional groups, including a nitro group, a trifluoromethyl group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps:
Formation of the Nitro Compound: The starting material, 2-nitro-4-(trifluoromethyl)benzoic acid, is esterified using methanol and sulfuric acid to form methyl 2-nitro-4-(trifluoromethyl)benzoate.
Piperazine Derivative Formation: The piperazine derivative is synthesized by reacting 1-methylpiperazine with 2-nitro-4-(trifluoromethyl)benzoyl chloride.
Coupling Reaction: The final step involves coupling the piperazine derivative with the benzoate ester under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid or base.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of the carboxylic acid.
Applications De Recherche Scientifique
Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: Its derivatives may be studied for their biological activity, including antimicrobial and anticancer properties.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The nitro group could be involved in redox cycling, generating reactive oxygen species that damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride .
- Methyl 2-nitro-4-(trifluoromethyl)benzoate .
Uniqueness
Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to the combination of functional groups it contains, which can impart distinct chemical and biological properties. The presence of both a nitro group and a trifluoromethyl group can enhance its reactivity and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C23H21F3N4O6 |
|---|---|
Poids moléculaire |
506.4 g/mol |
Nom IUPAC |
methyl 4-[3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C23H21F3N4O6/c1-36-22(33)14-2-5-16(6-3-14)29-20(31)13-19(21(29)32)28-10-8-27(9-11-28)17-7-4-15(23(24,25)26)12-18(17)30(34)35/h2-7,12,19H,8-11,13H2,1H3 |
Clé InChI |
UNDHOTWVTLTSNV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B14948419.png)
![1'-Methyl-1-(2-methylpropyl)-5-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B14948425.png)
![N-benzyl-5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B14948430.png)

![4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B14948434.png)
![2-[(5E)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B14948438.png)



![methyl 2-{[(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B14948475.png)
![Nonyl 3-amino-6-methyl-5-(phenylcarbamoyl)-4-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14948487.png)
![Adamantane-1-carboxylic acid [(adamantane-1-carbonyl)-amino]-methyleneamide](/img/structure/B14948492.png)
![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14948502.png)
![N-(3-chlorophenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B14948509.png)
